5-(MORPHOLIN-4-YL)-2-NITRO-N-[(PYRIDIN-3-YL)METHYL]ANILINE
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Overview
Description
5-(MORPHOLIN-4-YL)-2-NITRO-N-[(PYRIDIN-3-YL)METHYL]ANILINE: is a complex organic compound that features a morpholine ring, a nitro group, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(MORPHOLIN-4-YL)-2-NITRO-N-[(PYRIDIN-3-YL)METHYL]ANILINE typically involves multi-step organic reactions. One common approach is to start with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the formation of the morpholine ring through cyclization reactions involving amino alcohols or related compounds . The pyridine moiety can be introduced via coupling reactions, often using palladium-catalyzed cross-coupling methods .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(MORPHOLIN-4-YL)-2-NITRO-N-[(PYRIDIN-3-YL)METHYL]ANILINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, or dichloromethane are often used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
5-(MORPHOLIN-4-YL)-2-NITRO-N-[(PYRIDIN-3-YL)METHYL]ANILINE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(MORPHOLIN-4-YL)-2-NITRO-N-[(PYRIDIN-3-YL)METHYL]ANILINE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the morpholine ring can interact with biological receptors or enzymes. The pyridine moiety can enhance the compound’s binding affinity to certain targets, making it a valuable scaffold in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
(5-Morpholin-4-yl-phenyl)-pyridin-3-ylmethyl-amine: Lacks the nitro group, which may affect its reactivity and biological activity.
(5-Morpholin-4-yl-2-nitro-phenyl)-methanamine: Lacks the pyridine moiety, which may reduce its binding affinity to certain targets.
Uniqueness
The presence of both the nitro group and the pyridine moiety in 5-(MORPHOLIN-4-YL)-2-NITRO-N-[(PYRIDIN-3-YL)METHYL]ANILINE makes it unique, as it combines the reactivity of the nitro group with the binding properties of the pyridine ring
Properties
Molecular Formula |
C16H18N4O3 |
---|---|
Molecular Weight |
314.34g/mol |
IUPAC Name |
5-morpholin-4-yl-2-nitro-N-(pyridin-3-ylmethyl)aniline |
InChI |
InChI=1S/C16H18N4O3/c21-20(22)16-4-3-14(19-6-8-23-9-7-19)10-15(16)18-12-13-2-1-5-17-11-13/h1-5,10-11,18H,6-9,12H2 |
InChI Key |
OVLYFSKVNHAJIL-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CN=CC=C3 |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CN=CC=C3 |
Origin of Product |
United States |
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